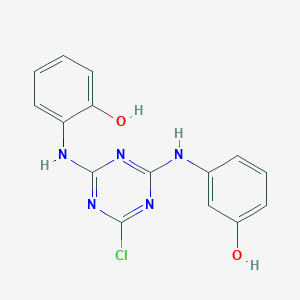
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chloro, hydroxyphenyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol typically involves the reaction of 4-chloro-6-(3-hydroxyphenylamino)-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while substitution of the chloro group can yield various substituted triazine derivatives.
Scientific Research Applications
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenol
- 2-((4-Chloro-6-(3-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
- 2-((4-Chloro-6-(4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
Uniqueness
The uniqueness of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group in the 3-position of the phenyl ring, combined with the chloro and amino groups on the triazine ring, makes this compound particularly versatile for various applications.
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-[[4-chloro-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-19-14(17-9-4-3-5-10(22)8-9)21-15(20-13)18-11-6-1-2-7-12(11)23/h1-8,22-23H,(H2,17,18,19,20,21) |
InChI Key |
CEMYBSCSOAKTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)
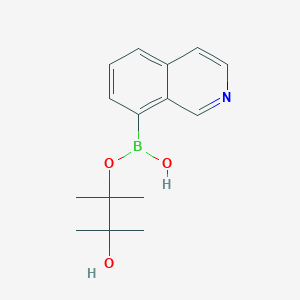
![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
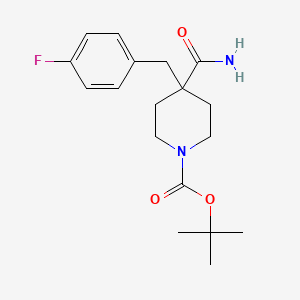
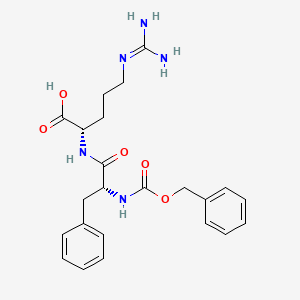
![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
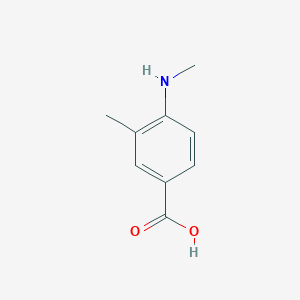



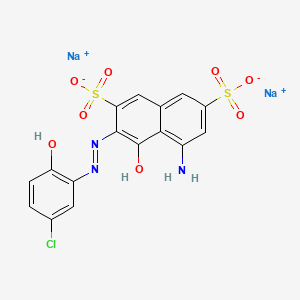
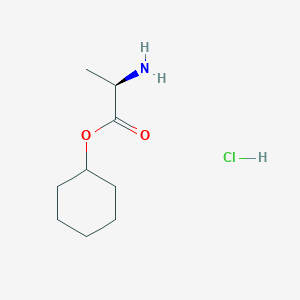
![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
